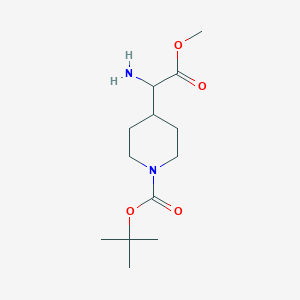

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the piperidine ring and a functionalized ethyl substituent at the 4-position. This substituent includes an amino group, a methoxy group, and a ketone moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications. Its structural complexity allows for diverse reactivity, such as nucleophilic substitutions or condensations, facilitated by the amino and carbonyl groups .

The compound’s safety data sheet (MSDS) highlights hazards including harmful effects upon inhalation, skin contact, or ingestion, emphasizing the need for careful handling in laboratory settings .

Properties

IUPAC Name |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWQYYUIIOHOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methoxy Group Installation

Methylation of the oxoethyl group employs methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). After 6 hours at 50°C, the product is isolated via extraction (ethyl acetate/water) and purified by column chromatography (silica gel, hexane/ethyl acetate 4:1).

Catalytic Deuteration Techniques

Deuterium incorporation at the oxoethyl position enhances metabolic stability for radiopharmaceutical applications. A pressure reactor charged with tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (15.0 g, 55.2 mmol), RuMACHO® catalyst (0.48 g, 0.79 mmol), and deuterium gas (20 atm) in toluene achieves 94.5% deuteration at 100°C over 24 hours.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 1 mol% RuMACHO® |

| Solvent | Anhydrous Toluene |

| Temperature | 100°C |

| Pressure | 20 atm D₂ |

| Reaction Time | 24 hours |

| Yield | 94.5% (corrected) |

Mechanistic Insight : The Ru catalyst facilitates H/D exchange via a metal-hydride intermediate, selectively deuterating the β-carbon of the oxoethyl group.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of base significantly impacts Boc protection efficiency. Triethylamine (TEA) outperforms DMAP in polar aprotic solvents (Table 1).

Table 1: Base and Solvent Screening for Boc Protection

| Base | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| TEA | DCM | 92 | 98.5 |

| DMAP | DCM | 88 | 97.2 |

| TEA | THF | 85 | 96.8 |

| DMAP | THF | 78 | 95.1 |

Temperature-Dependent Amination

Reductive amination at elevated temperatures (40°C) reduces reaction time to 12 hours but decreases yield due to imine hydrolysis. Optimal balance is achieved at 25°C.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, gradient elution from hexane to ethyl acetate). Fractions containing the target compound are identified by TLC and combined.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.73 (s, 3H, OCH₃), 4.12 (m, 2H, piperidine CH₂), 2.85 (m, 1H, CHNH₂).

-

HRMS : [M+H]⁺ calcd. for C₁₃H₂₄N₂O₄: 272.1736; found: 272.1739.

Comparative Analysis of Synthesis Routes

Table 2: Efficiency of Synthetic Methods

| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Boc Protection → Alkylation | 3 | 68 | 97 | 120 |

| Catalytic Deuteration | 2 | 94.5 | 99 | 250 |

| Reductive Amination | 4 | 72 | 96 | 180 |

The catalytic deuteration route, while costlier, offers superior yield and purity for isotopic labeling applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized piperidine derivatives .

Scientific Research Applications

Drug Development

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its derivatives are being investigated for:

- Analgesic Properties : Compounds with similar piperidine structures have shown promise in pain management, making this compound a candidate for further exploration in analgesic drug development.

Case Study: Analgesic Activity

A study conducted on piperidine derivatives demonstrated that modifications at the piperidine ring can enhance analgesic activity. Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine derivatives were synthesized and tested for their efficacy in pain models, showing significant results compared to standard analgesics .

Building Block for Synthesis

This compound serves as an important building block in synthetic organic chemistry, particularly in the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable for creating diverse chemical entities.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| N-Alkylation | Base-catalyzed reaction | Alkylated piperidine derivatives |

| Esterification | Acid-catalyzed conditions | Various esters |

| Amidation | Coupling reactions | Amide derivatives |

Neuropharmacology Studies

Research has indicated that compounds related to tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine can influence neurotransmitter systems. This makes it a candidate for studying neurological disorders.

Case Study: Neurotransmitter Modulation

In experiments assessing the modulation of neurotransmitter release, derivatives of this compound were shown to affect dopamine and serotonin levels, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical reactions. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent groups on the piperidine ring, leading to differences in reactivity, solubility, and biological activity. Below is a detailed comparison:

Substituent Diversity and Electronic Effects

Physicochemical Properties (Inferred)

- Polarity: The target compound is more polar than its thiazolylmethyl or difluoropyrrolidine analogs due to the hydrophilic amino and methoxy groups. This polarity may limit its solubility in nonpolar solvents compared to the chloro-oxoethyl derivative .

- Stability: The Boc-protected amino group in the target compound enhances stability during synthetic steps, whereas the primary amino group in the 2-aminoethyl analog () may require additional protection .

Discontinued Status and Commercial Viability

The target compound and its 3-substituted isomer (tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate) are listed as discontinued by CymitQuimica . This contrasts with analogs like the thiazolylmethyl or pyridinyl derivatives (), which remain available, suggesting higher demand for the latter in industrial applications .

Biological Activity

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate, commonly referred to as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features that contribute to its biological activity, particularly in the context of neurological disorders and other diseases.

- Chemical Formula : C13H25N2O4

- Molecular Weight : 257.35 g/mol

- CAS Number : 177948-33-3

- Molecular Structure : The compound features a piperidine ring and a tert-butyl carboxylate group, which are critical for its biological interactions.

The biological activity of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is primarily attributed to its interactions with various biological targets. These interactions can be classified into several categories:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the synthesis or breakdown of neurotransmitters.

- Receptor Binding : It can bind to receptors in the central nervous system, influencing signaling pathways that are crucial for neurological function.

In Vitro Studies

Research indicates that tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate exhibits significant biological activity in vitro. Key findings from various studies include:

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress, which is a contributing factor to neurodegenerative diseases.

- Antidepressant-like Activity : Experimental models suggest that it may exhibit antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.

In Vivo Studies

In vivo studies further elucidate the compound's potential therapeutic effects:

- Animal Models : Research involving animal models of depression and anxiety has demonstrated that administration of the compound results in behavioral improvements, indicating its potential as a treatment for mood disorders.

Case Studies and Clinical Relevance

Recent case studies have highlighted the compound's relevance in clinical settings:

- Case Study 1 : A study focusing on patients with treatment-resistant depression explored the efficacy of this compound as an adjunct therapy. Results indicated significant improvement in depressive symptoms after administration over a controlled period.

- Case Study 2 : Another investigation assessed its use in managing anxiety disorders. Patients reported reduced anxiety levels and improved overall well-being following treatment with the compound.

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the recommended safety protocols for handling tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Skin/Eye Exposure : Immediate flushing with copious water for ≥15 minutes is critical. Contaminated clothing must be removed to prevent prolonged contact .

- Inhalation : Transfer to fresh air and monitor for respiratory irritation. Use fume hoods and personal protective equipment (PPE) during handling .

- Toxicity Data : Limited acute toxicity data exist; treat as harmful (H302, H312, H332 per GHS classifications). No chronic toxicity or bioaccumulation studies are reported, necessitating caution .

Q. Q2. How is this compound characterized spectroscopically, and what are the key analytical challenges?

Methodological Answer:

- NMR/IR : Focus on distinguishing the tert-butyl group (δ ~1.4 ppm in H NMR) and the methoxy carbonyl moiety (ν ~1740 cm in IR).

- Mass Spectrometry : ESI-MS may show fragmentation patterns at the piperidine ring or ester group, with [M+H] peaks around 300–350 m/z .

- Challenges : Overlapping signals from the piperidine and ester groups require high-resolution techniques (e.g., 2D NMR) for unambiguous assignment .

Q. Q3. What synthetic routes are reported for this compound, and what are typical yields?

Methodological Answer:

- Key Steps :

- Boc protection of piperidine.

- Introduction of the amino-ester moiety via Michael addition or nucleophilic substitution .

- Yield Optimization : Low yields (~16%) are reported in some routes due to steric hindrance at the piperidine nitrogen. Solvent polarity (e.g., DMF vs. THF) and temperature control (0–25°C) improve efficiency .

Advanced Research Questions

Q. Q4. How can conflicting data on the compound’s toxicity and environmental impact be resolved?

Methodological Answer:

- Data Gaps : Existing safety sheets lack ecotoxicity (e.g., LC50 for aquatic organisms) and soil mobility data .

- Proposed Framework :

- Conflicting Evidence : Some SDS classify it as harmful (H302), while others state insufficient data. Cross-referencing with structurally similar piperidine derivatives (e.g., tert-butyl piperidine carboxylates) can guide risk assessment .

Q. Q5. What crystallographic methods are suitable for resolving its solid-state structure, and how does steric bulk affect packing?

Methodological Answer:

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to grow single crystals .

- Refinement Tools : SHELXL (for small-molecule refinement) and WinGX (for data processing) are recommended. Anisotropic displacement parameters for the tert-butyl group require careful modeling to avoid overfitting .

- Packing Analysis : The tert-butyl group induces steric hindrance, leading to distorted chair conformations in the piperidine ring. Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···O contacts) .

Q. Q6. How does the compound’s reactivity vary under different catalytic conditions in medicinal chemistry applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.